Cas no 1027356-55-3 (2-Bromo-4-(tert-butyl)-6-nitroaniline)

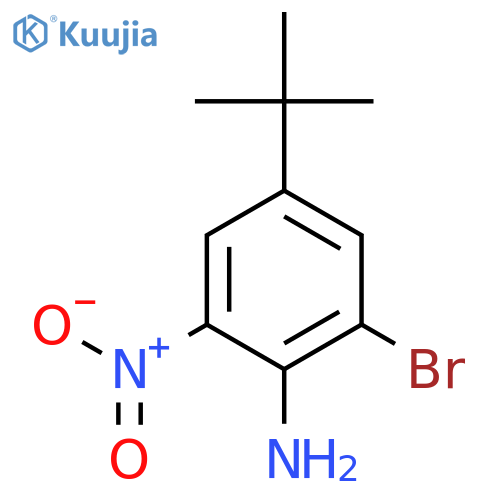

1027356-55-3 structure

商品名:2-Bromo-4-(tert-butyl)-6-nitroaniline

CAS番号:1027356-55-3

MF:C10H13BrN2O2

メガワット:273.126421689987

MDL:MFCD11845936

CID:1026067

PubChem ID:50997856

2-Bromo-4-(tert-butyl)-6-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(tert-butyl)-6-nitroaniline

- 2-Brom-4-tert-butyl-6-nitro-anilin

- 2-bromo-4-(1,1-dimethylethyl)-6-nitroaniline

- 2-bromo-4-tert-butyl-6-nitro-aniline

- 2-Bromo-6-nitro-4-tert-butylaniline

- 5-Brom-3-nitro-4-amino-1-tert.-butyl-benzol

- AK-76656

- ANW-46447

- CTK8B4830

- SureCN1530696

- 2-Bromo-4-tert-butyl-6-nitro-phenylamine

- DTXSID80679218

- HLULCDGWDGAVKY-UHFFFAOYSA-N

- A896715

- 2-bromo-4-tert-butyl-6-nitroaniline

- AKOS015998614

- AT35718

- FS-4392

- MFCD11845936

- CS-0325447

- Benzenamine, 2-bromo-4-(1,1-dimethylethyl)-6-nitro-

- SB30256

- SCHEMBL1530696

- 1027356-55-3

-

- MDL: MFCD11845936

- インチ: InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3

- InChIKey: HLULCDGWDGAVKY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])N)Br

計算された属性

- せいみつぶんしりょう: 272.01604g/mol

- どういたいしつりょう: 272.01604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 71.8Ų

2-Bromo-4-(tert-butyl)-6-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1078-100mg |

2-Bromo-4-tert-butyl-6-nitro-phenylamine |

1027356-55-3 | 97% | 100mg |

¥3672.45 | 2025-01-22 | |

| abcr | AB465231-1 g |

2-Bromo-4-tert-butyl-6-nitro-phenylamine; . |

1027356-55-3 | 1g |

€164.50 | 2023-07-18 | ||

| Fluorochem | 037551-25g |

2-Bromo-6-nitro-4-tert-butylaniline |

1027356-55-3 | 98% | 25g |

£760.00 | 2022-03-01 | |

| Fluorochem | 037551-100g |

2-Bromo-6-nitro-4-tert-butylaniline |

1027356-55-3 | 98% | 100g |

£2274.00 | 2022-03-01 | |

| Oakwood | 037551-250mg |

2-Bromo-6-nitro-4-tert-butylaniline |

1027356-55-3 | 98% | 250mg |

$45.00 | 2024-07-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1078-5g |

2-Bromo-4-tert-butyl-6-nitro-phenylamine |

1027356-55-3 | 97% | 5g |

49864.89CNY | 2021-05-08 | |

| abcr | AB465231-5 g |

2-Bromo-4-tert-butyl-6-nitro-phenylamine; . |

1027356-55-3 | 5g |

€427.50 | 2023-07-18 | ||

| Fluorochem | 037551-5g |

2-Bromo-6-nitro-4-tert-butylaniline |

1027356-55-3 | 98% | 5g |

£254.00 | 2022-03-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1078-500mg |

2-Bromo-4-tert-butyl-6-nitro-phenylamine |

1027356-55-3 | 97% | 500mg |

¥7344.91 | 2025-01-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1078-1g |

2-Bromo-4-tert-butyl-6-nitro-phenylamine |

1027356-55-3 | 97% | 1g |

¥13815.43 | 2025-01-22 |

2-Bromo-4-(tert-butyl)-6-nitroaniline 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

4. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1027356-55-3 (2-Bromo-4-(tert-butyl)-6-nitroaniline) 関連製品

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1027356-55-3)2-Bromo-4-(tert-butyl)-6-nitroaniline

清らかである:99%/99%

はかる:5g/10g

価格 ($):267.0/401.0